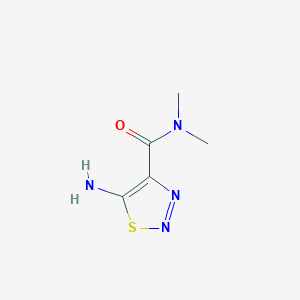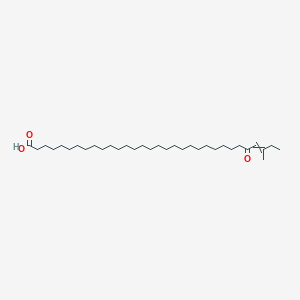
1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
Industrial production of 1,2,3-thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies such as microwave-assisted synthesis and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Scientific Research Applications
1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits significant antibacterial, antifungal, and anticancer activities.
Agriculture: Thiadiazole derivatives are used as pesticides and herbicides due to their effectiveness against various pests and weeds.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with intracellular targets. It can inhibit DNA replication and disrupt cellular processes, leading to its antibacterial and anticancer effects . Additionally, the compound can modulate enzyme activity and signaling pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- can be compared with other thiadiazole derivatives, such as:
1,2,4-Thiadiazole: Known for its antiviral and antibacterial properties.
1,2,5-Thiadiazole: Exhibits antifungal and antiparasitic activities.
1,3,4-Thiadiazole: Widely studied for its anticancer and anti-inflammatory effects.
Uniqueness
The uniqueness of 1,2,3-thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- lies in its specific substitution pattern and the resulting biological activities. Its ability to interact with a wide range of molecular targets and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
113137-60-3 |
|---|---|
Molecular Formula |
C5H8N4OS |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
5-amino-N,N-dimethylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C5H8N4OS/c1-9(2)5(10)3-4(6)11-8-7-3/h6H2,1-2H3 |
InChI Key |
ZSPYSZLHCJQITB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(SN=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)

![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)






